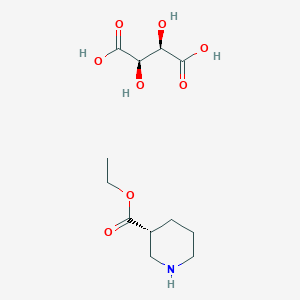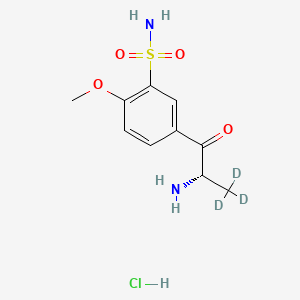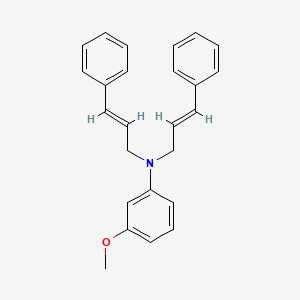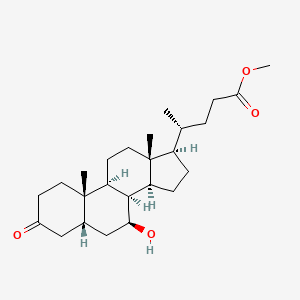![molecular formula C₂₄H₂₆O₁₂ B1140302 [(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate CAS No. 67945-53-3](/img/structure/B1140302.png)
[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₂₆O₁₂ and its molecular weight is 506.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemisches Reagenz
Diese Verbindung wird als biochemisches Reagenz verwendet {svg_1}. Es wird aufgrund seiner Eigenschaften häufig in verschiedenen wissenschaftlichen Experimenten verwendet. Es ist Teil des Thermo Scientific Chemicals Produktportfolios {svg_2}.
Forschung zu Glykosylverbindungen
Es wird in der Forschung zu Glykosylverbindungen eingesetzt {svg_3}. Glykosylverbindungen sind eine Gruppe von Verbindungen, die eine Glykosylgruppe enthalten. Sie sind in vielen biologischen Prozessen wichtig und stehen im Fokus vieler Forschungsstudien {svg_4}.
Enzymaktivitätsassay
Diese Verbindung wurde als Substrat im Glucosylceramidase β-Enzymaktivitätsassay in lysosomenangereicherten Fraktionen aus primären Hippocampusneuronen verwendet {svg_5}. Dies hilft, die Rolle und Funktion dieses Enzyms in Neuronen zu verstehen {svg_6}.
Hefegärung
Es wurde im β-Glucosidase-Assay während der Hefegärung verwendet {svg_7}. Dies hilft, die Rolle der β-Glucosidase im Fermentationsprozess zu verstehen {svg_8}.
Glucocerebrosidase 1 (GBA1)-Aktivitätsassay
Diese Verbindung wurde verwendet, um die Glucosidaseaktivität im Zusammenhang mit Glucocerebrosidase 1 (GBA1) in der Makrophagen-Zelllinie (RAW) zu bestimmen {svg_9}. Dies hilft, die Rolle und Funktion von GBA1 in Makrophagen zu verstehen {svg_10}.
N-Acetyl-alpha-D-glucosaminidase-Assay
Ein neuer empfindlicher Assay von N-Acetyl-alpha-D-glucosaminidase wird durch fluorometrische Messung von 4-Methylumbelliferon ermöglicht, das durch enzymatische Hydrolyse des Glykosids 1 freigesetzt wird {svg_11}. Dieser Assay wurde anhand von Ergebnissen veranschaulicht, die mit Enzympräparationen aus Schweineleber und menschlichem Blutserum erzielt wurden {svg_12}.
Wirkmechanismus
Target of Action
The primary target of 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside (4-MU) is hyaluronan (HA) , a prominent component of the extracellular matrix at many sites of chronic inflammation . HA plays many roles in normal tissue function and development, including providing support and anchorage for cells, facilitating cell–cell signaling, and facilitating cell movement and migration .
Mode of Action
4-MU inhibits the synthesis of HA . This inhibition results in beneficial effects observed in several animal models of diseases where HA has been implicated in disease pathogenesis, including inflammation, autoimmunity, and cancer . The compound has also been shown to be effective against pests that feed on plant sap .
Biochemical Pathways
4-MU can be applied to identify the metabolic pathways of bacteria in an ecosystem by using fluorescence microscopy . It is also used to measure the activity of some enzymes in vitro . The toxic effect of this compound is due to its ability to inhibit acetate synthesis and disrupt membrane transport systems .
Pharmacokinetics
The pharmacokinetics of 4-MU is complex. At steady state, more than 90% of the drug is present in plasma as the glucuronidated metabolite 4-methylumbelliferyl glucuronide (4-MUG), with the sulphated metabolite, 4-methylumbelliferyl sulphate (4-MUS) comprising most of the remainder . Factors potentially affecting 4-MU uptake and plasma concentrations in mice include its taste, short half-life, and low bioavailability .
Result of Action
4-MU has been shown to decrease hyaluronan synthesis, diminish proliferation, and induce apoptosis while reducing cell migration and the activity of metalloproteinases . These effects are consistent with established roles for HA and its receptors in T-cell proliferation, activation, and differentiation .
Action Environment
The action of 4-MU can be influenced by environmental factors. For example, the compound’s efficacy can be affected by the presence of hyaluronic acid
Biochemische Analyse
Cellular Effects
The toxic effect of 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside is due to its ability to inhibit acetate synthesis and disrupt membrane transport systems . It has been shown to be effective against spittlebugs and other pests that feed on plant sap .
Molecular Mechanism
At the molecular level, 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside exerts its effects through its interactions with enzymes and other biomolecules. It is used to measure the activity of some enzymes in vitro .
Temporal Effects in Laboratory Settings
The effects of 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside over time in laboratory settings are yet to be fully elucidated. It is known that this compound is used in research and development, indicating its stability for use in long-term studies .
Metabolic Pathways
4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside can be applied to identify the metabolic pathways of bacteria in an ecosystem by using fluorescence microscopy .
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19-,21-,22+,23-,24+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHHLVBZMNCURY-ZXGKGEBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene](/img/structure/B1140237.png)
![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)
![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B1140240.png)

